molecular formula C27H29N3O3S B11152862 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one

Cat. No.: B11152862
M. Wt: 475.6 g/mol
InChI Key: VQRXEEUVKUSJLE-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the chromenone core, followed by the introduction of the thiazole and piperidine moieties. The final steps involve the addition of the amino and hydroxy groups.

    Preparation of Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Thiazole and Piperidine Moieties: These steps require the use of thiazole and piperidine derivatives, which are introduced through nucleophilic substitution reactions.

    Addition of Amino and Hydroxy Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the thiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: This compound shares some structural similarities but lacks the complex substituents found in the target compound.

    6-methylisocytosine: Another similar compound with a simpler structure.

    2-amino-6-methylpyrimidin-4-ol: Similar in structure but with different functional groups.

Uniqueness

The uniqueness of 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]-4H-chromen-4-one lies in its complex structure, which combines multiple functional groups and heterocycles. This complexity provides a wide range of potential interactions and applications that simpler compounds may not offer.

Properties

Molecular Formula

C27H29N3O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-[phenyl(piperidin-1-yl)methyl]chromen-4-one

InChI

InChI=1S/C27H29N3O3S/c1-3-17-14-19-24(32)21(27-29-16(2)15-34-27)26(28)33-25(19)20(23(17)31)22(18-10-6-4-7-11-18)30-12-8-5-9-13-30/h4,6-7,10-11,14-15,22,31H,3,5,8-9,12-13,28H2,1-2H3

InChI Key

VQRXEEUVKUSJLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)C(C3=CC=CC=C3)N4CCCCC4)OC(=C(C2=O)C5=NC(=CS5)C)N

Origin of Product

United States

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